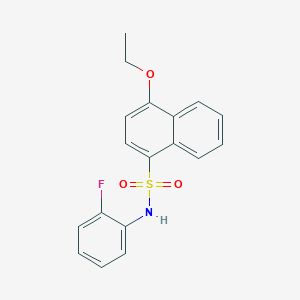

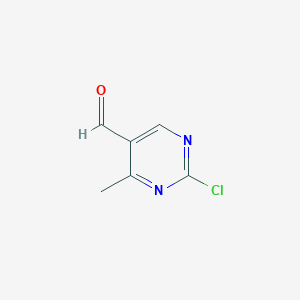

![molecular formula C10H13BN2O3 B12275062 [5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid](/img/structure/B12275062.png)

[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid is a boronic acid derivative that features a unique combination of an oxazole ring and a pyridine ring

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Ein gängiges Verfahren beinhaltet die Cyclisierung geeigneter Vorläufer, um den Oxazolring zu bilden, gefolgt von der Kupplung des Oxazols mit einem Pyridinderivat.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind. Dazu gehören der Einsatz von Durchflussreaktoren, Hochdurchsatz-Screening für optimale Reaktionsbedingungen sowie die Verwendung kostengünstiger Reagenzien und Katalysatoren, um Skalierbarkeit und Wirtschaftlichkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

[5-(4,4-Dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Boronsäuregruppe kann zu Boronsäureestern oder Boraten oxidiert werden.

Reduktion: Die Oxazol- und Pyridinringe können unter bestimmten Bedingungen zu entsprechenden reduzierten Derivaten reduziert werden.

Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, insbesondere an der Boronsäuregruppe.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder Persäuren können für Oxidationsreaktionen verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden üblicherweise verwendet.

Substitution: Nukleophile wie Amine oder Alkohole können in Substitutionsreaktionen verwendet werden, oft unter basischen Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Boronsäureester, reduzierte Oxazol- oder Pyridinderivate und substituierte Boronsäurederivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der organischen Synthese wird [5-(4,4-Dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronsäure als Baustein für die Synthese komplexerer Moleküle verwendet. Seine Boronsäuregruppe ermöglicht es ihr, an Suzuki-Miyaura-Kreuzkupplungsreaktionen teilzunehmen, die in der Bildung von Kohlenstoff-Kohlenstoff-Bindungen weit verbreitet sind.

Biologie und Medizin

In der pharmazeutischen Chemie wird diese Verbindung auf ihr Potenzial als Pharmakophor bei der Entwicklung neuer Medikamente untersucht. Die Oxazol- und Pyridinringe sind häufige Motive in bioaktiven Molekülen, und die Boronsäuregruppe kann die Bindungsaffinität zu biologischen Zielstrukturen verbessern.

Industrie

In der Materialwissenschaft wird [5-(4,4-Dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronsäure auf ihr Potenzial für die Entwicklung neuer Materialien mit einzigartigen elektronischen oder optischen Eigenschaften untersucht.

Wirkmechanismus

Der Wirkmechanismus von [5-(4,4-Dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronsäure hängt von seiner Anwendung ab. In der pharmazeutischen Chemie kann es durch Bindung an bestimmte Enzyme oder Rezeptoren wirken und so deren Aktivität modulieren. Die Boronsäuregruppe kann reversible kovalente Bindungen mit Diolen oder anderen nukleophilen Gruppen in biologischen Molekülen bilden, was in der Arzneimittelentwicklung ausgenutzt werden kann.

Wirkmechanismus

The mechanism of action of [5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols or other nucleophilic groups in biological molecules, which can be exploited in drug design.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- [5-(4,4-Dimethyl-5H-1,3-oxazol-2-yl)pyridin-2-yl]boronsäure

- [5-(4,4-Dimethyl-5H-1,3-oxazol-2-yl)pyridin-4-yl]boronsäure

- [5-(4,4-Dimethyl-5H-1,3-oxazol-2-yl)phenyl]boronsäure

Einzigartigkeit

Die einzigartige Kombination aus Oxazol- und Pyridinringen in [5-(4,4-Dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronsäure sowie die Boronsäuregruppe verleihen ihr im Vergleich zu anderen ähnlichen Verbindungen eine unterschiedliche Reaktivität und Bindungseigenschaften. Dies macht sie zu einer wertvollen Verbindung in verschiedenen Bereichen der Forschung und Anwendung.

Eigenschaften

Molekularformel |

C10H13BN2O3 |

|---|---|

Molekulargewicht |

220.04 g/mol |

IUPAC-Name |

[5-(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-3-yl]boronic acid |

InChI |

InChI=1S/C10H13BN2O3/c1-10(2)6-16-9(13-10)7-3-8(11(14)15)5-12-4-7/h3-5,14-15H,6H2,1-2H3 |

InChI-Schlüssel |

NVKCVLHUQLGKCJ-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=CN=C1)C2=NC(CO2)(C)C)(O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

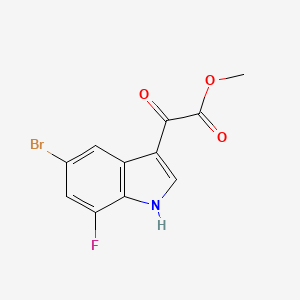

![5-fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B12274980.png)

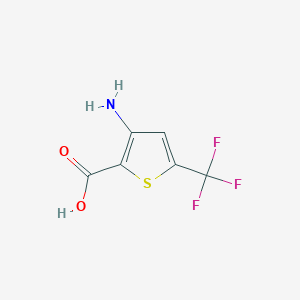

![methyl 5-acetyloxy-6-[2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-3-hydroxy-4-phenylmethoxyoxane-2-carboxylate](/img/structure/B12274995.png)

![6-Acetyl-7-hydroxythieno[3,2-b]pyridin-5(4H)-one](/img/structure/B12275001.png)

![2-[(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B12275014.png)

![1-{1,4-Dioxaspiro[4.5]decan-8-YL}propan-2-one](/img/structure/B12275016.png)

![(R)-6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B12275017.png)

![(1R,4R,5S)-2-Azabicyclo[2.2.1]heptan-5-ol](/img/structure/B12275063.png)